cCMP sodium salt - 54925-33-6

cCMP sodium salt

Catalog Number: EVT-1782850
CAS Number: 54925-33-6
Molecular Formula: C9H11N3NaO7P
Molecular Weight: 327.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cytidine 2′,3′-cyclic monophosphate sodium salt (cCMP sodium salt) is a cyclic nucleotide derivative of cytidine. It plays a crucial role as a substrate in enzymatic assays for Ribonuclease A (RNase A). [, , ] RNase A is an enzyme that catalyzes the degradation of RNA. cCMP sodium salt serves as a readily detectable substrate, allowing researchers to monitor RNase A activity. This characteristic makes cCMP sodium salt an essential tool in biochemistry, molecular biology, and related fields.

Cytidine 2′,3′-cyclic monophosphate

Compound Description: Cytidine 2′,3′-cyclic monophosphate (cCMP) is a cyclic nucleotide that serves as a substrate for Ribonuclease A (RNase A). RNase A catalyzes the hydrolysis of cCMP, breaking the cyclic phosphate bond. This reaction is often used to measure the enzymatic activity of RNase A [].

Poly(acrylic acid)

Compound Description: Poly(acrylic acid) (PAAc) is a polyanionic polymer that can form complexes with proteins. In the context of the provided research, PAAc was found to completely suppress the enzymatic activity of RNase A. This suppression is likely due to the formation of an enzyme/polymer complex that alters the conformation or accessibility of RNase A's active site [].

Poly(N,N-diethylaminoethyl methacrylate)-graft-poly(ethylene glycol)

Compound Description: Poly(N,N-diethylaminoethyl methacrylate)-graft-poly(ethylene glycol) (PEAMA-g-PEG) is a cationic, biocompatible polymer. It was found to restore the enzymatic activity of RNase A that had been previously inhibited by PAAc []. This restoration is thought to occur through the formation of a complex between PEAMA-g-PEG and the RNase A/PAAc complex, potentially displacing PAAc and allowing RNase A to regain its active conformation.

Source

cCMP sodium salt can be derived from natural sources or synthesized chemically. It is often obtained through the enzymatic conversion of cytidine monophosphate or through synthetic pathways that involve the cyclization of nucleotide precursors.

Classification

cCMP sodium salt falls under the category of cyclic nucleotides. These compounds are classified based on their structural characteristics, which include a ribose sugar, a phosphate group, and a cyclic structure formed by the bonding of the 3' and 5' hydroxyl groups. Cyclic nucleotides are pivotal in many biological functions, acting as secondary messengers in various signaling pathways.

Synthesis Analysis

Methods

The synthesis of cCMP sodium salt can be achieved through several methods, including:

  1. Enzymatic Synthesis: This method utilizes specific enzymes that catalyze the conversion of cytidine monophosphate into its cyclic form. The process typically involves the use of cyclase enzymes that facilitate the formation of the cyclic bond.
  2. Chemical Synthesis: Chemical methods involve the cyclization of cytidine monophosphate derivatives under controlled conditions. This can include:
    • Phosphorylation: Introducing phosphate groups to nucleoside precursors.
    • Cyclization Reactions: Employing chemical reagents to promote the formation of cyclic structures.

Technical Details

The enzymatic synthesis often requires optimizing conditions such as pH, temperature, and substrate concentration to maximize yield. In contrast, chemical synthesis may involve multiple reaction steps and purification processes to isolate the desired product.

Molecular Structure Analysis

Structure

The molecular structure of cCMP sodium salt consists of a ribose sugar linked to a phosphate group and a cytosine base. The cyclic structure is formed by a bond between the 3' and 5' positions of the ribose sugar.

Data

  • Molecular Formula: C₉H₁₁N₃O₇P
  • Molecular Weight: Approximately 307.17 g/mol
  • Structural Representation: The cyclic nature can be represented as follows:
cCMP=CytosineRibosePhosphate\text{cCMP}=\text{Cytosine}-\text{Ribose}-\text{Phosphate}

This structure allows for specific interactions with proteins and other molecules within cells.

Chemical Reactions Analysis

Reactions

cCMP sodium salt participates in various chemical reactions that are essential for its function in biological systems:

  1. Hydrolysis: cCMP can undergo hydrolysis to yield cytidine monophosphate and inorganic phosphate, which is crucial for regulating its concentration within cells.
  2. Phosphorylation: It can also act as a substrate for kinases, leading to the formation of other nucleotide derivatives.

Technical Details

The stability of cCMP sodium salt under physiological conditions is critical for its role as a signaling molecule. Its reactions are often influenced by environmental factors such as pH and temperature.

Mechanism of Action

Process

cCMP sodium salt functions primarily as a second messenger in various signaling pathways. Upon activation by specific receptors, it facilitates downstream signaling cascades that lead to cellular responses such as gene expression changes or metabolic adjustments.

Data

Research indicates that cCMP can activate specific protein kinases and phosphodiesterases, influencing various cellular processes including:

  • Regulation of ion channels
  • Modulation of metabolic pathways
  • Influence on gene transcription factors
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water, facilitating its role in biological systems.

Chemical Properties

  • Stability: Sensitive to hydrolysis; therefore, it must be stored under controlled conditions.
  • pH Sensitivity: Exhibits stability within a physiological pH range but can degrade outside this range.
Applications

Scientific Uses

cCMP sodium salt has several applications in scientific research and biotechnology:

  1. Cell Signaling Studies: It is used extensively to study intracellular signaling pathways and their effects on cell behavior.
  2. Pharmacological Research: Researchers utilize cCMP to investigate potential therapeutic targets for diseases related to dysregulated signaling pathways.
  3. Biochemical Assays: It serves as a substrate in various assays designed to measure enzyme activity related to nucleotide metabolism.
Biosynthesis and Enzymatic Regulation of cCMP

Bacterial Cyclase-Mediated cCMP Synthesis Pathways

cCMP (cytidine 3',5'-cyclic monophosphate) sodium salt (CAS 54925-33-6) is biosynthesized in bacteria through dedicated pyrimidine cyclase pathways. Key enzymes include bacterial toxin-derived cyclases such as Bacillus anthracis Edema Factor (EF) and Bordetella pertussis CyaA, which exhibit dual cytidylyl/uridylyl cyclase activity [2]. These enzymes catalyze the direct conversion of cytidine triphosphate (CTP) into cCMP via intramolecular cyclization, releasing inorganic pyrophosphate. The reaction follows a divalent cation-dependent mechanism (typically Mg²⁺ or Mn²⁺), where the metal ion facilitates nucleophilic attack by the 3'-hydroxyl group on the α-phosphate of CTP [2].

Recent studies identified specialized bacterial cyclases in phage defense systems that exclusively produce cCMP/cUMP as nucleotide second messengers. Upon phage infection, these cyclases are activated and generate cCMP, which triggers immune response pathways that degrade phage genetic material. This pathway represents a novel bacterial innate immunity mechanism distinct from eukaryotic cyclic nucleotide signaling [2].

Table 1: Bacterial Enzymes with cCMP-Synthesizing Activity

Enzyme SourceSubstrate SpecificityCatalytic Efficiency (kcat/Km)Biological Role
B. anthracis Edema FactorBroad (CTP/UTP)1.2 × 10⁴ M⁻¹s⁻¹ (CTP)Virulence factor
B. pertussis CyaABroad (CTP/UTP)8.7 × 10³ M⁻¹s⁻¹ (CTP)Host cell manipulation
Phage-defense cyclasesNarrow (CTP-specific)Not characterizedAnti-phage immunity

Bacterial cCMP synthesis occurs primarily in the cytosolic compartment where substrate nucleotides are abundant. The catalytic mechanism involves:

  • Nucleoside triphosphate coordination via conserved histidine/aspartate residues
  • Metal-assisted orientation of the ribose 3'-OH group
  • Phosphodiester bond formation with elimination of pyrophosphate
  • Product release facilitated by sodium ion coordination (yielding cCMP sodium salt in vivo) [2]

Comparative Analysis of Prokaryotic vs. Eukaryotic cCMP Production Mechanisms

The biosynthesis of cCMP sodium salt differs fundamentally between prokaryotes and eukaryotes in enzymatic machinery, subcellular localization, and regulation:

Subcellular Compartmentalization:

  • Prokaryotes: Synthesis occurs exclusively in the cytosol via membrane-associated or soluble cyclases. The absence of organelles allows direct access to CTP pools and rapid cCMP accumulation [6] [10].
  • Eukaryotes: Production occurs in discrete organelles including nucleus, mitochondria, and cytoplasm. Compartmentalization necessitates specialized transport systems and results in distinct cCMP pools with localized signaling functions [7] [10].

Enzymatic Machinery:

  • Prokaryotic Systems: Utilize dedicated cytidylyl cyclases (30-50 kDa) that function as single catalytic units. These enzymes often contain nucleotide cyclase domains (CAT) with conserved catalytic core motifs (H-x-H-x-D) [2].
  • Eukaryotic Systems: Employ multidomain enzymes (100-150 kDa) where cyclase activity is coupled to regulatory domains (e.g., receptor, G-protein interaction domains). Eukaryotic cyclases show tighter substrate selectivity but lower catalytic turnover than bacterial counterparts [7] [10].

Regulatory Mechanisms:

  • Transcriptional Control: Prokaryotes regulate cyclase expression through operon structures and transcription factors responsive to environmental stress (e.g., phage infection). Eukaryotes use hormone-responsive promoters and epigenetic mechanisms [6] [10].
  • Post-translational Modification: Eukaryotic cyclases undergo phosphorylation (Ser/Thr kinases) and lipid modification (membrane targeting), while prokaryotic enzymes lack complex modifications [7] [10].

Table 2: Comparative Features of cCMP Biosynthesis

FeatureProkaryotic SystemsEukaryotic Systems
Primary EnzymesMonofunctional cyclasesMultidomain cyclase complexes
Molecular Mass30-50 kDa100-150 kDa
Catalytic Rate15-20 molecules/site/sec2-5 molecules/site/sec
Substrate Affinity (Km)50-100 μM (CTP)10-30 μM (CTP)
Regulatory InputsNutrient stress, phage DNAHormones, growth factors

Substrate Specificity of Cytidylyl Cyclases in cCMP Generation

Cytidylyl cyclases distinguish CTP from structurally similar nucleotides through molecular recognition filters in their active sites:

Steric Exclusion Mechanisms:

  • Bacterial cyclases (e.g., Edema Factor) contain a flexible substrate pocket (10-12 Å diameter) that accommodates both purine and pyrimidine bases. This explains their promiscuous activity toward CTP and UTP. Mutagenesis studies show that residue substitutions at positions 346-362 (GltPh numbering) control nucleotide selectivity. The T352A/M362T double mutant increases glutamate binding affinity by 130-fold, demonstrating how subtle changes alter specificity [4].
  • Eukaryotic cyclases feature a narrower binding cleft (8-9 Å) with aromatic residues (Phe/Tyr) that form π-stacking interactions specifically with cytosine's pyrimidine ring. This excludes purines via steric hindrance [2].

Electrostatic Recognition Elements:

  • The triphosphate moiety is coordinated through conserved lysine/arginine residues that form salt bridges with phosphate oxygens.
  • The ribose 2'-OH group participates in hydrogen bonding with aspartate/glutamate side chains, explaining why 2'-deoxy-CTP is a poor substrate [8].
  • The cytosine exocyclic amine (N4) forms critical hydrogen bonds with backbone carbonyls (e.g., Gln-312 in EF), enabling discrimination from uridine [2].

Conformational Selection Dynamics:Cyclases undergo substrate-induced fit where CTP binding triggers:

  • Hairpin loop closure (HP2 in GltPh homologs) over the active site
  • Reorientation of catalytic residues (5-8 Å positional shift)
  • Formation of a solvent-excluded microenvironment optimizing cyclization chemistry [4].

Fluorescence quenching studies (using L130W mutants) demonstrate that CTP association occurs at diffusion-limited rates (10⁸ M⁻¹s⁻¹), followed by slower conformational changes (50-100/s) that position the substrate for catalysis. This two-step mechanism allows kinetic proofreading against non-cognate nucleotides [4].

Table 3: Molecular Determinants of Substrate Specificity

Structural ElementRecognition FunctionEffect on cCMP Production
Hairpin Loop 2 (HP2)Gates substrate accessT352A mutation increases CTP affinity 15-fold
Base Stacking ResiduesDistinguish cytosine vs. uracilF401Y mutation ablates CTP binding
Triphosphate Binding PocketCoordinates α/β-phosphatesK346R mutation reduces catalytic rate 100-fold
Metal Coordination SitePositions 3'-OH for nucleophilic attackD411A mutation eliminates activity

Chemical Structure Comparison

3':5'-cCMP Sodium Salt (CAS 54925-33-6):  C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-].[Na+]  vs.  2':3'-cCMP (CAS 15718-51-1):  [Na+].NC1=NC(=O)N(C=C1)[C@@H]2O[C@H](CO)[C@H]3OP([O-])(=O)O[C@@H]23  

The 3':5' regioisomer (biologically active form) shows distinct hydrogen bonding patterns compared to the 2':3' isomer, explaining differential recognition by cyclases and phosphodiesterases [8].

Properties

CAS Number

54925-33-6

Product Name

cCMP sodium salt

IUPAC Name

sodium;1-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one

Molecular Formula

C9H11N3NaO7P

Molecular Weight

327.16 g/mol

InChI

InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1

InChI Key

RZAHVNCNTLFRHJ-IAIGYFSYSA-M

SMILES

C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-].[Na+]

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-].[Na+]

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